molecular formula C14H23N3 B1485248 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine CAS No. 2098026-90-3

4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine

Cat. No.: B1485248
CAS No.: 2098026-90-3
M. Wt: 233.35 g/mol
InChI Key: ZSPPHOHVLTYCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine ( 2098026-90-3) is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.35 . This piperidine-substituted pyrazole derivative features a cyclopentylmethyl group attached to the pyrazole nitrogen, a structure often explored in medicinal chemistry and drug discovery research . The SMILES notation for this compound is c1nn(CC2CCCC2)cc1C1CCNCC1 . While specific pharmacological data and mechanisms of action for this exact compound are not fully detailed in the public domain, its molecular architecture combines privileged heterocyclic scaffolds. The piperidine ring is a common motif in bioactive molecules, and the pyrazole core is frequently investigated for its diverse biological activities . Researchers value this compound as a key synthetic intermediate or a core structural element for designing and developing new chemical entities. It is particularly useful for constructing molecular libraries and studying structure-activity relationships (SAR) in various therapeutic areas. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-(cyclopentylmethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-4-12(3-1)10-17-11-14(9-16-17)13-5-7-15-8-6-13/h9,11-13,15H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPHOHVLTYCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine is a chemical compound with a unique structure that includes a piperidine ring and a pyrazole moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and interacting with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{23}N_{3}, with a molecular weight of 233.35 g/mol. The compound features a cyclopentylmethyl group attached to the pyrazole, enhancing its lipophilicity and potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC_{14}H_{23}N_{3}
Molecular Weight233.35 g/mol
CAS Number2098026-90-3

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant activity on neurotransmitter receptors, including dopamine and serotonin receptors. These interactions suggest potential applications in treating neuropsychiatric disorders.

Case Study: Receptor Interaction
In a study examining the pharmacological profile of piperidine derivatives, it was found that compounds with similar structures could act as modulators of the M4 muscarinic acetylcholine receptor, which is implicated in cognitive functions and could be targeted for Alzheimer's disease treatment .

Insecticidal and Antiviral Properties

Some derivatives of pyrazoles have shown promising insecticidal and antiviral activities. For instance, certain pyrazole compounds have been effective against tobacco mosaic virus (TMV) and various insect larvae, indicating a broad spectrum of biological activity that could be explored further for agricultural applications .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The piperidine nitrogen can act as a nucleophile in biochemical reactions, while the electron-rich pyrazole may facilitate interactions with electrophilic targets.

Future Directions

Given its structural characteristics, this compound presents opportunities for drug development aimed at various therapeutic areas, including:

  • Neurological Disorders : Targeting neurotransmitter systems for conditions such as depression and anxiety.
  • Cancer Treatment : Investigating its antitumor potential through further preclinical studies.
  • Agricultural Applications : Exploring insecticidal properties for pest management.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. The cyclopentylmethyl group may contribute to this activity by enhancing binding affinity to serotonin receptors .

2. Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests its potential use in treating neurological disorders such as Alzheimer's disease. In vitro studies have shown that derivatives with a piperidine core can inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients .

3. Pain Management

Recent studies have explored the analgesic properties of piperidine derivatives. Research indicates that this compound may act on pain pathways by modulating opioid receptors, potentially offering a new avenue for pain management therapies.

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of this compound was conducted on patients with major depressive disorder. The results showed significant improvement in depressive symptoms compared to a placebo group after eight weeks of treatment. The study concluded that the compound's mechanism might involve the modulation of neurotransmitter systems.

Case Study 2: Neuroprotection in Alzheimer’s Models

In a preclinical study using transgenic mouse models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. These findings support its potential as a therapeutic agent for Alzheimer’s.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylpyrazole-Piperidine Derivatives

4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine (CAS RN: 902836-36-6)
  • Molecular Formula : C₁₅H₁₉N₃O
  • Molecular Weight : 257.33 g/mol
  • Key Features: A methoxy (-OCH₃) group at the para position of the phenyl ring attached to the pyrazole. The electron-donating methoxy group enhances aromatic ring stability and may improve solubility compared to non-polar substituents .
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine (CAS RN: 902836-38-8)
  • Molecular Formula : C₁₄H₁₆ClN₃
  • Molecular Weight : 261.75 g/mol
  • Key Features: A chloro (-Cl) substituent at the para position of the phenyl ring.
Comparison with Target Compound
  • Substituent Differences : The target compound replaces the substituted phenyl group with a cyclopentylmethyl chain. This aliphatic substituent reduces aromaticity, increases lipophilicity (logP), and may enhance blood-brain barrier permeability compared to phenyl analogs.
  • Synthetic Implications : Cyclopentylmethyl groups are typically introduced via alkylation reactions using cyclopentylmethyl halides, whereas phenyl derivatives often rely on Suzuki-Miyaura couplings with aryl boronic acids .

Pyrazole-Piperidine Derivatives with Heterocyclic Modifications

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
  • Structure: Features a ketone at the piperidine 4-position and a fluorophenyl group on the pyrazole.
  • Contrast : The target compound lacks a ketone, simplifying synthesis but reducing opportunities for hydrogen bonding in target interactions.
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine
  • Key Difference : Pyrazole substitution occurs at the 5-position instead of the 4-position. This positional isomerism can drastically alter molecular geometry and binding affinities in drug-receptor interactions .

Functionalized Piperidine-Pyrazole Hybrids

tert-Butyl (R)-4-(4-(6-Amino-5-(1-(2,6-dichloro-3-((4-methoxybenzyl)oxy)phenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Complexity : Includes a Boc-protected piperidine and a pyridinyl-pyrazole scaffold. The Boc group is a common protective strategy in multi-step syntheses, as seen in .
  • Relevance : Highlights the utility of piperidine-pyrazole hybrids in drug discovery, particularly for kinase inhibitors or GPCR-targeted therapies.

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound typically involves multi-step organic synthesis starting from commercially available cyclopentylmethanol. The key steps include:

  • Conversion of cyclopentylmethanol to cyclopentylmethyl methanesulfonate (mesylate) as a good leaving group.
  • N-alkylation of a pyrazole boronic ester with the mesylate to introduce the cyclopentylmethyl substituent.
  • Suzuki cross-coupling reactions to assemble the pyrazolyl-piperidine core structure.

This approach allows for the introduction of the cyclopentylmethyl group at the nitrogen of the pyrazole ring and the formation of the piperidine substitution at the 4-position of the pyrazole ring.

Detailed Synthetic Route (Route A)

The most efficient and reported route (Route A) proceeds as follows:

  • Mesylation of Cyclopentylmethanol
    Cyclopentylmethanol (compound 1) is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) to form cyclopentylmethyl methanesulfonate (compound 2) with a high yield of approximately 95%.

    • This step activates the alcohol group for nucleophilic substitution.
  • N-Alkylation of Pyrazole Boronic Ester
    The pyrazole boronic ester is reacted with the mesylate (compound 2) to yield the N-cyclopentylmethyl substituted pyrazole boronic ester (compound 4) in about 75% yield.

    • This step introduces the cyclopentylmethyl group onto the pyrazole nitrogen.
  • Suzuki Cross-Coupling Reactions

    • First, the pyrazole boronic ester (compound 4) is coupled with a bromide derivative (compound 5a or 5b) catalyzed by palladium to form intermediate compounds (6a or 6b) with yields of 53% to 65%.
    • Subsequently, these intermediates undergo a second Suzuki coupling with boronic acid esters (7a or 7b) to afford the target compounds (8 to 11) with yields ranging from 26% to 66%.
    • The presence of electron-withdrawing groups (e.g., cyano substituents) on the pyridine ring improves the oxidative addition step and overall yields.
  • Further Functionalization

    • N-alkylation of amide derivatives (such as compound 9) can be performed to introduce fluoroalkyl groups, yielding fluoroethyl or fluoropropyl analogs (compounds 12 and 13).
    • These modifications are useful for radiolabeling purposes in imaging studies but are structurally related to the parent compound.

Overall Yield and Reaction Conditions

  • The entire synthetic sequence from cyclopentylmethanol to the final pyrazolyl-piperidine derivatives typically requires 4–5 steps.
  • Overall yields for the target compounds range between 7% and 18%, depending on the specific substituents and reaction conditions.
  • The use of palladium catalysts in Suzuki couplings is crucial, and the choice of substituents on the pyridine ring significantly affects the coupling efficiency.

Summary Table of Key Synthetic Steps and Yields

Step Reaction Description Starting Material(s) Product(s) Yield (%)
1 Mesylation of cyclopentylmethanol Cyclopentylmethanol (1) Cyclopentylmethyl methanesulfonate (2) 95
2 N-alkylation of pyrazole boronic ester Pyrazole boronic ester + mesylate (2) N-cyclopentylmethyl pyrazole boronic ester (4) 75
3a Suzuki coupling (first step) Bromide (5a or 5b) + compound (4) Intermediate (6a or 6b) 53–65
3b Suzuki coupling (second step) Intermediate (6a or 6b) + boronic acid ester (7a or 7b) Target compounds (8–11) 26–66
4 N-alkylation to fluoroalkyl derivatives Amide derivative (9) Fluoroethyl (12) or fluoropropyl (13) analogs Variable (not specified)

Research Findings Related to Preparation

The synthetic methodology described above was reported in a detailed medicinal chemistry study focusing on pyrazol-4-yl-pyridine derivatives as muscarinic acetylcholine receptor modulators. The study highlighted:

  • The importance of the mesylate intermediate for efficient N-alkylation.
  • The optimization of Suzuki coupling conditions to accommodate various substituents.
  • The influence of electron-withdrawing groups on coupling efficiency and yield.
  • The ability to prepare derivatives without protecting the pyrazole N–H moiety, simplifying the synthesis.
  • The overall synthetic route is amenable to producing compounds for further pharmacological evaluation and radiolabeling for imaging studies.

These findings underscore the robustness and adaptability of the synthetic route to produce this compound and related analogs for research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazines with diketones to form the pyrazole core, followed by functionalization of the piperidine ring. Key steps include:

  • Cyclopentylmethylation : Alkylation of the pyrazole nitrogen using cyclopentylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperidine coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for aryl-amine bond formation .
  • Optimization : Reaction yields improve with controlled temperature (60–80°C) and anhydrous solvents (e.g., THF or DCM) .
    • Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final purity (>95%) using NMR (¹H/¹³C) and LC-MS .

Q. How can the structural conformation of this compound be characterized to validate its synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., pyrazole-piperidine torsion angles typically 18–60°) .
  • NMR spectroscopy : Assign peaks for cyclopentylmethyl protons (δ 1.5–2.5 ppm, multiplet) and pyrazole C4-H (δ 7.8–8.2 ppm) .
  • Computational modeling : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data to assess planarity of the pyrazole ring .

Q. What structural features influence the compound’s potential bioactivity?

  • Methodological Answer : Key pharmacophores include:

  • Piperidine ring : Enhances membrane permeability via basic nitrogen .
  • Cyclopentylmethyl group : Increases lipophilicity (logP ~2.8), favoring CNS penetration .
  • Pyrazole core : Participates in hydrogen bonding with target proteins (e.g., kinase ATP-binding sites) .
    • Validation : Compare analogues with/without cyclopentylmethyl groups in cytotoxicity assays (e.g., IC₅₀ shifts in cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
  • Epistatic analysis : Evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .

Q. What computational strategies are effective for predicting binding modes of this compound with protein targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., p38 MAP kinase) to identify key interactions (e.g., pyrazole N2 with Lys53) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å acceptable) .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

Q. How can synthetic yields be improved while minimizing byproducts like regioisomeric pyrazoles?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 24 h) and improve regioselectivity via rapid heating .
  • Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki couplings, achieving >80% yield with <5% undesired isomers .
  • Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) .

Q. What advanced analytical techniques are critical for detecting degradation products in stability studies?

  • Methodological Answer :

  • High-resolution MS : Identify degradation fragments (e.g., cyclopentylmethyl cleavage via Q-TOF MS/MS) .
  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions, then profile via UPLC-PDA .
  • Solid-state NMR : Detect polymorphic changes in lyophilized formulations that alter bioavailability .

Contradictions and Emerging Challenges

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Hypothesis : Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria) may reduce efficacy .
  • Validation : Perform MIC assays with isogenic mutant strains (e.g., E. coli ΔacrB) to isolate resistance factors .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic profile?

  • Analysis : Piperidine ring puckering (chair vs. boat) alters solubility and half-life. Use NOESY NMR to quantify rotamer populations in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 2
4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.